2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole
Description
2,5,6-TRIMETHYL-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes a benzodiazole core substituted with methyl groups and a phenoxyethyl side chain
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,5,6-trimethyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-13-6-5-7-17(10-13)22-9-8-21-16(4)20-18-11-14(2)15(3)12-19(18)21/h5-7,10-12H,8-9H2,1-4H3 |
InChI Key |
JVCQIVRTRHBAER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=NC3=C2C=C(C(=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-TRIMETHYL-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5,6-trimethylbenzene with 2-(3-methylphenoxy)ethylamine under specific conditions to form the desired benzodiazole derivative. The reaction conditions often include the use of a catalyst, such as palladium, and solvents like toluene or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of more efficient catalysts and greener solvents may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,5,6-TRIMETHYL-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methyl and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2,5,6-TRIMETHYL-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,5,6-TRIMETHYL-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5,6-TRIMETHYL-1H-BENZODIAZOLE: Lacks the phenoxyethyl side chain, which may affect its chemical properties and applications.
2,5,6-TRIMETHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
The presence of the 3-methylphenoxyethyl side chain in 2,5,6-TRIMETHYL-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
